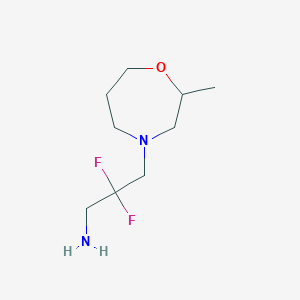
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂O. This compound is characterized by the presence of a difluoromethyl group and an oxazepane ring, which contribute to its unique chemical properties. It is primarily used in research and development within various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: The oxazepane ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Final Assembly: The final step involves coupling the oxazepane ring with the difluoromethylated intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroketone, while reduction may produce a difluoroalkane.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and oxazepane ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor function through these interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Lacks the difluoromethyl group, resulting in different chemical properties.
2,2-Difluoro-3-(2-methyl-1,4-piperidin-4-yl)propan-1-amine: Contains a piperidine ring instead of an oxazepane ring.
Uniqueness
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the presence of both the difluoromethyl group and the oxazepane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H18F2N2O |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
Clave InChI |
OGXHEWVHCDZZPD-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCCO1)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
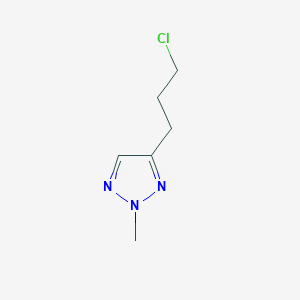

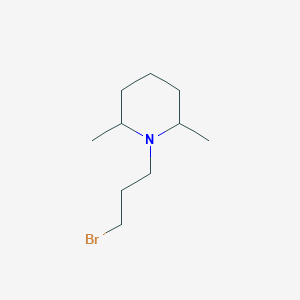
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)


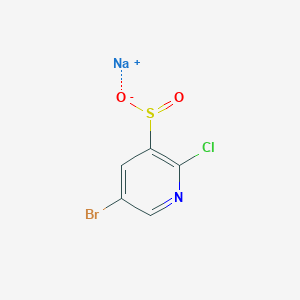
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
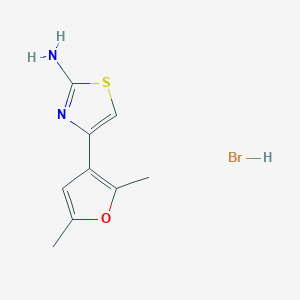
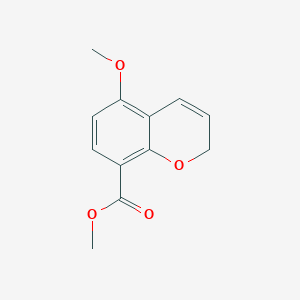


![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
